![molecular formula C14H21N3O3 B7555467 3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)
3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide is a chemical compound with the molecular formula C16H24N2O3. It is also known as DMXAA or vadimezan. It was first discovered in the early 1990s and has been studied extensively for its potential as an anti-cancer agent. DMXAA is a small molecule that works by activating the immune system to attack cancer cells.
Mecanismo De Acción
The mechanism of action of DMXAA involves the activation of the immune system to attack cancer cells. DMXAA works by stimulating the production of cytokines, which are proteins that help regulate the immune response. It has been shown to increase the production of interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. These cytokines can help to activate immune cells, such as T cells and natural killer cells, to attack cancer cells. DMXAA has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as interferon-alpha, interleukin-6, and tumor necrosis factor-alpha. These cytokines can help to activate immune cells, such as T cells and natural killer cells, to attack cancer cells. DMXAA has also been shown to increase the production of nitric oxide, which can help to kill cancer cells. In addition, DMXAA has been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can help to slow down the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMXAA in lab experiments is that it has been shown to be effective against a variety of cancer cell lines. It has also been shown to have a low toxicity profile, which makes it a promising candidate for further study. However, one limitation of using DMXAA in lab experiments is that it can be difficult to synthesize, which can make it expensive and time-consuming to produce.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of research is to investigate the potential of DMXAA as a combination therapy with other anti-cancer agents. Another area of research is to investigate the potential of DMXAA as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, there is a need for further research to optimize the synthesis method for DMXAA, which could help to reduce the cost and time required to produce this compound.
Métodos De Síntesis
DMXAA can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method begins with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form 3,4-dimethylbenzoyl chloride. The next step involves the reaction of this compound with 2-amino-4-methoxybutyric acid to form 3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential as an anti-cancer agent. It has been shown to be effective against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune response. DMXAA has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
Propiedades
IUPAC Name |
3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-4-5-10(13(18)16-2)8-12(9)17-14(19)11(15)6-7-20-3/h4-5,8,11H,6-7,15H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDMDQYGZSFURC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C(CCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.